Bradykinin B1 and B2 receptor function
Bradykinin B1 and B2 receptor function
An In-depth Technical Guide to Bradykinin B1 and B2 Receptor Function
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The kinin-kallikrein system and its primary effector peptide, bradykinin (BK), are pivotal in mediating a wide array of physiological and pathophysiological processes, including inflammation, pain, vascular homeostasis, and tissue injury. Bradykinin exerts its effects through two distinct G-protein coupled receptors (GPCRs), the B1 receptor (B1R) and the B2 receptor (B2R).[1][2] These receptors, while both responsive to kinins, exhibit fundamental differences in their expression, regulation, signaling cascades, and ligand specificity, making them distinct targets for therapeutic intervention. This technical guide provides a comprehensive overview of B1R and B2R function, detailing their molecular characteristics, signaling pathways, and pharmacological profiles. Furthermore, it outlines key experimental methodologies for their study and presents current perspectives on their role as drug development targets.
The Bradykinin Receptors: An Overview
The bradykinin receptor family consists of two subtypes, B1R and B2R, which belong to the rhodopsin family of GPCRs.[3][4] Despite both being activated by kinin peptides, they share only 36% amino acid homology and play divergent roles in health and disease.[3][4] The B2R is considered the primary receptor for bradykinin, mediating its acute effects, while the B1R is typically involved in chronic inflammatory states.[3][5]
Bradykinin B2 Receptor (B2R)
-
Gene and Expression: The B2R is encoded by the BDKRB2 gene and is constitutively and ubiquitously expressed in a wide range of healthy tissues, including endothelial cells, smooth muscle cells, neurons, and fibroblasts.[1][6][7] Its constant presence allows for immediate responses to bradykinin released during acute tissue injury.
-
Ligand Specificity: The B2R is preferentially activated by intact kinins, namely bradykinin (BK) and kallidin (Lys-BK).[4][8]
-
Function and Pathophysiology: The B2R is the principal mediator of the acute effects of bradykinin.[5] Its activation leads to vasodilation, increased vascular permeability, smooth muscle contraction, and the activation of nociceptors, contributing to the classic signs of acute inflammation such as edema and pain.[5][9][10] Antagonists targeting the B2R, such as Icatibant, have been successfully developed for treating acute attacks of hereditary angioedema (HAE).[5]
-
Regulation: A key feature of the B2R is its rapid desensitization and internalization following agonist binding.[11][12] This process is mediated by β-arrestins, which bind to the agonist-activated receptor, uncoupling it from G-proteins and targeting it for endocytosis.[13] The receptor can then be recycled back to the plasma membrane, allowing for the resensitization of the cell to subsequent stimuli.[13]
Bradykinin B1 Receptor (B1R)
-
Gene and Expression: Encoded by the BDKRB1 gene, the B1R is expressed at very low or undetectable levels in most healthy tissues.[9][14] Its expression is dynamically upregulated de novo in response to tissue injury, inflammation, and the presence of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][12][15]
-
Ligand Specificity: The B1R is preferentially activated by the C-terminal arginine-cleaved metabolites of kinins, such as des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin, which are generated by the action of carboxypeptidases during inflammation.[15][16][17]
-
Function and Pathophysiology: The inducible nature of the B1R links it primarily to chronic inflammatory conditions and certain types of persistent pain, including neuropathic pain.[3][16][18] Once expressed, B1R activation contributes to sustained inflammation, chronic hyperalgesia, and leukocyte recruitment.[3][14]
-
Regulation: In stark contrast to the B2R, the agonist-activated B1R is highly resistant to desensitization and internalization.[4][11] This lack of rapid downregulation leads to persistent and sustained signaling upon ligand binding, which is characteristic of its role in chronic pathological states.[11]
Signal Transduction Pathways
Both B1R and B2R are coupled to heterotrimeric G-proteins, primarily Gαq and Gαi, initiating multiple downstream signaling cascades.[1][8]
-
Gαq Pathway: Upon activation, both receptors stimulate the Gαq subunit, which in turn activates Phospholipase C (PLC).[1][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[14][20] The subsequent rise in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including nitric oxide production, smooth muscle contraction, and neuronal sensitization.[14][17]
-
Gαi Pathway: Both receptors can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8]
-
MAPK Activation: Activation of both B1R and B2R can stimulate the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in regulating gene expression, cell proliferation, and inflammation.[1][21]
Mandatory Visualizations: Signaling Pathways
Caption: Bradykinin B2 Receptor Signaling Cascade.
Caption: Bradykinin B1 Receptor Signaling Cascade.
Quantitative Pharmacology
The distinct pharmacological profiles of B1R and B2R have been characterized using a variety of peptide and non-peptide ligands. The binding affinities and functional potencies of key tool compounds are essential for selectively probing receptor function.
Table 1: Comparative Pharmacology of Bradykinin Receptor Ligands
| Ligand | Type | Target Receptor | Species | Affinity (Kd/Ki, nM) | Functional Potency (EC₅₀/IC₅₀, nM) | Reference(s) |
| Bradykinin | Agonist | B2R | Human | ~0.1-2.9 | ~0.1-1.0 | [7][11] |
| Kallidin (Lys-BK) | Agonist | B2R | Human | Similar to BK | Similar to BK | [7] |
| des-Arg⁹-Bradykinin | Agonist | B1R | Human | ~0.4 | ~0.5-5.0 | [11] |
| Icatibant (HOE 140) | Antagonist | B2R | Human, Rat | ~0.1-1.0 | ~0.5-2.0 | [3][22] |
| Lys-[Leu⁸]desArg⁹-BK | Antagonist | B1R | Human | Potent | Potent | [22] |
| FR 173657 | Non-peptide Antagonist | B2R | Human | Potent | Potent | [1][22] |
| BI 1026706 | Antagonist | B1R | Human | N/A | N/A (In Clinical Trials) | [23] |
Note: Affinity and potency values can vary significantly based on the cell type, tissue preparation, and specific assay conditions used.
Experimental Protocols for Studying Receptor Function
A variety of in vitro and in vivo techniques are employed to characterize the function of bradykinin receptors. Below are detailed methodologies for two fundamental assays.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the binding affinity (Ki) of unlabeled competitor ligands.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Bradykinin for B2R).
-
For competition assays, add varying concentrations of an unlabeled competitor drug.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled agonist (e.g., 1 µM unlabeled Bradykinin).
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using non-linear regression to determine Kd and Bmax.
-
Analyze competition binding data to determine the IC₅₀ of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Calcium Imaging Assay
This functional assay measures the activation of Gq-coupled receptors by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the receptor of interest onto glass-bottom dishes or microplates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) by incubating them in a physiological buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.
-
After loading, wash the cells to remove excess extracellular dye and allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.
-
-
Image Acquisition:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
For ratiometric dyes like Fura-2, alternately excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[19][24] For single-wavelength dyes like Fluo-8, excite at one wavelength and record the emission intensity.
-
Acquire a stable baseline fluorescence reading for a period before stimulation.
-
-
Cell Stimulation:
-
Add the agonist (e.g., Bradykinin) to the cells via perfusion or direct addition while continuously recording fluorescence images.
-
Record the response until the signal returns to baseline or reaches a plateau.
-
At the end of the experiment, a calcium ionophore (e.g., Ionomycin) can be added to determine the maximum fluorescence signal.
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point. This ratio is proportional to the [Ca²⁺]i and corrects for variations in cell thickness and dye loading.[24]
-
For single-wavelength dyes, express the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline).
-
Quantify parameters such as the peak amplitude of the response, the time to peak, and the area under the curve.
-
Generate dose-response curves by stimulating cells with varying agonist concentrations to determine the EC₅₀.
-
Caption: Experimental Workflow for Calcium Imaging Assay.
Therapeutic Targeting and Future Directions
The distinct roles of B1R and B2R in pathophysiology make them attractive targets for drug development.
-
B2R Antagonists: The established role of B2R in acute inflammatory edema has led to the successful clinical use of antagonists like Icatibant for hereditary angioedema.[5] Research continues to explore their utility in other acute pain and inflammatory conditions.
-
B1R Antagonists: The upregulation of B1R in chronic disease states presents a compelling therapeutic window. Targeting B1R could offer a more specific approach to treating chronic inflammation and neuropathic pain with potentially fewer side effects than targeting constitutively expressed receptors.[23] Several B1R antagonists are currently in various stages of clinical development for indications such as diabetic complications and chronic pain.[23]
Future research will likely focus on developing more selective and orally bioavailable antagonists, understanding the potential for biased agonism at these receptors, and further elucidating the complex cross-talk between the kinin-kallikrein system and other signaling networks in disease. A deeper understanding of the precise mechanisms governing B1R induction and the structural basis for ligand-receptor interactions will be critical for the rational design of next-generation therapeutics.
References
- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 2. innoprot.com [innoprot.com]
- 3. Bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Comparison of the responses of B1 and B2 kinin receptors to agonist stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dissociation of beta-arrestin from internalized bradykinin B2 receptor is necessary for receptor recycling and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 15. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 24. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
